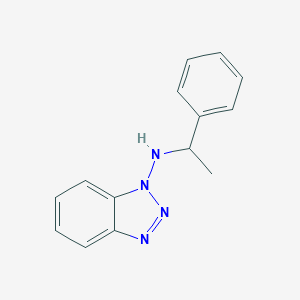

alpha-Methylbenzylaminobenzotriazole

概要

説明

Alpha-Methylbenzylaminobenzotriazole is a chemical compound with the molecular formula C14H14N4. It is a white to light yellow crystalline solid primarily used as a chelating agent for metal protection and corrosion prevention

準備方法

Alpha-Methylbenzylaminobenzotriazole can be synthesized through organic synthesis methods. One common synthetic route involves the reaction of benzylamine with benzotriazole in the presence of a methylating agent. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Alpha-Methylbenzylaminobenzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzotriazole derivatives.

科学的研究の応用

Inhibition of Cytochrome P450 Enzymes

One of the primary applications of AMBABT is its role as a mechanism-based inhibitor of cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various xenobiotics and endogenous compounds in the body. AMBABT is particularly noted for its ability to inhibit specific isoforms of cytochrome P450, thereby affecting drug metabolism and clearance rates.

- Mechanism of Action : AMBABT interacts with cytochrome P450 enzymes, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, making it a valuable tool in pharmacological studies.

- Case Studies : Research has demonstrated that AMBABT can effectively inhibit the metabolism of drugs like midazolam and antipyrine in animal models. For instance, studies showed that co-administration with AMBABT resulted in a dramatic increase in the area under the curve (AUC) for these drugs, indicating reduced clearance and prolonged effects .

Toxicological Studies

AMBABT is utilized in toxicological research to assess the metabolic pathways and potential toxicity of various compounds. By inhibiting cytochrome P450 enzymes, researchers can evaluate how different substances are metabolized and their toxic effects on biological systems.

- Applications in Occupational Health : AMBABT has been employed to study exposure to environmental toxins, such as styrene. In one study, it was reported that AMBABT caused a 16–19% inhibition of styrene metabolism, providing insights into occupational exposure risks and metabolic pathways involved in detoxification .

Coordination Chemistry

In addition to its biological applications, AMBABT serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in various chemical synthesis processes.

- Research Applications : AMBABT has been explored as a ligand for transition metals, facilitating reactions that are pivotal in organic synthesis and catalysis. This aspect broadens its applicability beyond biological systems into fundamental chemistry research.

Pharmacokinetic Studies

AMBABT is frequently used in pharmacokinetic studies to understand drug interactions and bioavailability. By serving as an inhibitor, it helps elucidate the metabolic pathways involved in drug clearance.

- Experimental Design : Studies often involve administering AMBABT alongside test drugs to measure changes in plasma concentrations over time. This approach allows researchers to derive critical insights into drug-drug interactions and optimize dosing regimens .

Summary Table of Applications

作用機序

The mechanism of action of alpha-Methylbenzylaminobenzotriazole involves the inactivation of hepatic cytochrome P-450 enzymes. This process is concentration-dependent and requires the presence of NADPH. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the metabolism of certain substrates.

類似化合物との比較

Alpha-Methylbenzylaminobenzotriazole can be compared with other similar compounds, such as:

Benzotriazole: A parent compound with similar chelating properties but lacks the methyl and benzylamine groups.

1-Aminobenzotriazole: Another derivative with similar enzyme-inhibiting properties but different structural features.

2-Methylbenzotriazole: A methylated derivative with slightly different chemical properties and applications.

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

Alpha-Methylbenzylaminobenzotriazole (AMBABT) is a compound known for its role as an inhibitor of cytochrome P450 enzymes, particularly CYP2B. This article explores the biological activity of AMBABT, focusing on its metabolic interactions, inhibitory effects on various enzymes, and implications in toxicology.

Chemical Structure and Properties

AMBABT is a synthetic compound characterized by its unique structure, which allows it to interact selectively with cytochrome P450 enzymes. Its molecular formula is CHN and it features a benzotriazole moiety that contributes to its biological activity.

AMBABT acts primarily as an inhibitor of the CYP2B subfamily of cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various xenobiotics and endogenous compounds. The inhibition of CYP2B can lead to altered metabolism of drugs and environmental chemicals, potentially affecting their efficacy and toxicity.

Inhibitory Effects

Research indicates that AMBABT exhibits minimal inhibitory effects on styrene metabolism in isolated lung cells. In a study involving mouse and rat Clara cells, AMBABT showed a reduction in styrene oxide production at concentrations of 10 µM and lower at 1 µM, suggesting that while it is an inhibitor, its potency may vary significantly depending on the substrate and conditions used .

Biological Activity in Toxicology

The biological activity of AMBABT has significant implications in toxicology, particularly concerning its role in modulating the metabolism of potentially harmful substances. For instance, styrene is known to be pneumotoxic and genotoxic. The differential metabolism observed in mouse versus rat models indicates that species-specific responses to inhaled toxins may be influenced by the activity of CYP2B and other related enzymes .

Case Studies

Several case studies have highlighted the role of AMBABT in understanding the metabolic pathways involved in chemical toxicity:

-

Case Study 1: Styrene Metabolism

In experiments assessing styrene metabolism, AMBABT was utilized to elucidate the contributions of various cytochrome P450 enzymes. The findings demonstrated that CYP2E1 and CYP2F2 were primarily responsible for styrene bioactivation, while AMBABT's inhibition was less impactful than initially hypothesized . -

Case Study 2: Comparative Analysis Across Species

A comparative analysis involving mouse and rat lung cells revealed that while both species metabolized styrene, the formation of styrene oxide was significantly higher in mice. This suggests that species differences in CYP enzyme expression can lead to varying susceptibilities to chemical toxicity .

Data Table: Summary of Inhibitory Effects

| Compound | Enzyme Target | Inhibition Concentration (µM) | Effectiveness |

|---|---|---|---|

| This compound | CYP2B | 10 | Minimal inhibition |

| 1 | Less inhibition | ||

| Styrene | CYP2E1 | N/A | Primary metabolizing enzyme |

| CYP2F2 | N/A | Significant involvement |

特性

IUPAC Name |

N-(1-phenylethyl)benzotriazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-11(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)15-17-18/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKDFAUZPHKYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909304 | |

| Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105026-61-7 | |

| Record name | alpha-Methylbenzylaminobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does α-Methylbenzylaminobenzotriazole interact with Cytochrome P450 enzymes and what are the downstream effects?

A1: α-Methylbenzylaminobenzotriazole acts as a mechanism-based suicide inhibitor of specific Cytochrome P450 (CYP) enzymes, primarily CYP2B and to some extent CYP2. [, ] This means that it binds to the active site of these enzymes and, during the catalytic cycle, forms a reactive intermediate that irreversibly inactivates the enzyme. [, ] This inactivation leads to a decrease or complete inhibition of the enzyme's ability to metabolize its substrates. [, ] For instance, α-Methylbenzylaminobenzotriazole has been shown to inhibit the metabolism of (S)-nicotine, benzphetamine, ethoxyresorufin, and 3-methylindole in various experimental systems. [, ]

Q2: What are the applications of α-Methylbenzylaminobenzotriazole in studying drug metabolism?

A2: α-Methylbenzylaminobenzotriazole is a valuable tool in studying drug metabolism, particularly in identifying the specific CYP enzymes responsible for the biotransformation of a particular compound. [, ] By selectively inhibiting specific CYP isoforms, researchers can determine the contribution of those isoforms to the overall metabolism of a drug. [, ] This information can be crucial in understanding drug-drug interactions, predicting potential toxicities, and designing safer and more effective drugs.

Q3: Are there any differences in the sensitivity of different species or tissues to the inhibitory effects of α-Methylbenzylaminobenzotriazole?

A3: Yes, the sensitivity to α-Methylbenzylaminobenzotriazole can vary between species and even between different tissues within the same species. [, ] This variation is primarily due to differences in the expression levels and substrate specificities of CYP enzymes. [, ] For example, research indicates that α-Methylbenzylaminobenzotriazole is a more potent inhibitor of styrene metabolism in mouse Clara cells compared to rat Clara cells, potentially explaining the higher susceptibility of mice to styrene-induced toxicity. [] This highlights the importance of considering species and tissue-specific differences when using α-Methylbenzylaminobenzotriazole as a research tool.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。